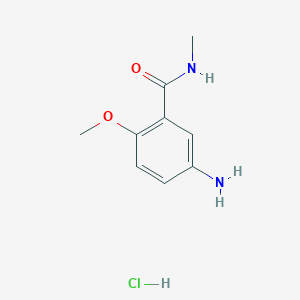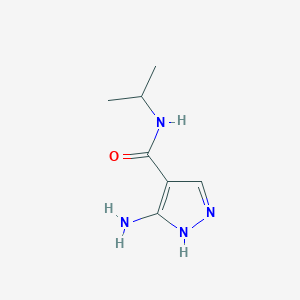
5-amino-N-(propan-2-yl)-1H-pyrazole-4-carboxamide
Overview
Description
5-amino-N-(propan-2-yl)-1H-pyrazole-4-carboxamide, also known as 5-aminopyrazole-4-carboxamide, is a heterocyclic compound with a wide range of applications in the field of scientific research. It is used as a starting material in the synthesis of various pharmaceuticals, as well as a building block for the creation of new compounds. Additionally, it has been used to study the biochemical and physiological effects of different compounds, as well as the mechanism of action of various drugs.
Scientific Research Applications
Antitumor and Cytotoxic Activities
Studies have shown that derivatives of 5-amino-N-(propan-2-yl)-1H-pyrazole-4-carboxamide possess significant antitumor and cytotoxic activities. For instance, pyrazolopyrimidine derivatives synthesized from this compound were screened for in vitro antitumor activities against different human cancer cell lines, suggesting a potential for cancer therapy (Hafez et al., 2013). Another study confirmed the synthesis of 5-Aminopyrazole derivatives showcasing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, further indicating its relevance in cancer research (Hassan et al., 2014).
Antioxidant Agents
A series of derivatives were synthesized and assessed for their antioxidant activity, demonstrating the potential of these compounds as potent antioxidants. This suggests their utility in combating oxidative stress-related diseases (Prabakaran et al., 2021).
Heterocyclic Synthesis
The compound and its derivatives have been used as building blocks for the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest, highlighting its importance in drug discovery and development (El‐Mekabaty, 2014).
Inhibitors of Parasitic Enzymes
Selective inhibitors based on the 5-aminopyrazole-4-carboxamide scaffold were developed against calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum, offering insights into the treatment of infections caused by these parasites (Zhang et al., 2014).
Surface Properties and Potential Pharmacological Interest
Derivatives of this compound have been synthesized with potential applications in avoiding pollution problems, indicating their significance in environmental safety and human health. These compounds show promising surface properties and biological activities, making them suitable for industrial applications, including the manufacture of cosmetics, textiles, and drugs (El-Sayed, 2018).
properties
IUPAC Name |
5-amino-N-propan-2-yl-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-4(2)10-7(12)5-3-9-11-6(5)8/h3-4H,1-2H3,(H,10,12)(H3,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLRJCSZPLIHMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(NN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




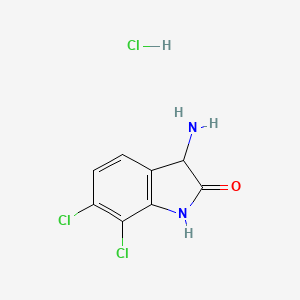
![[2-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1523018.png)
![3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1523019.png)
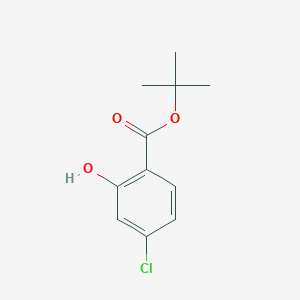
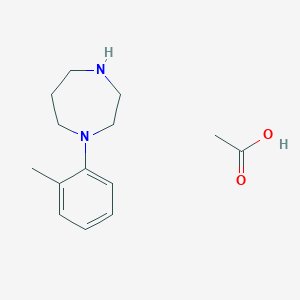

![[1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1523028.png)
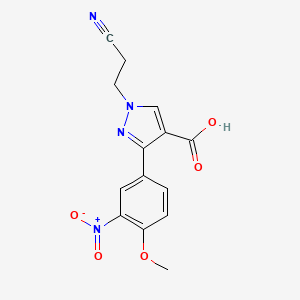
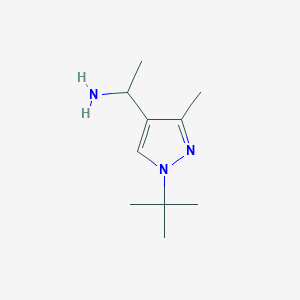
![2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide](/img/structure/B1523031.png)
![Ethyl 3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B1523032.png)
